Cas no 96-43-5 (2-Chlorothiophene)

2-Chlorothiophene structure
2-Chlorothiophene structure
Product Name:2-Chlorothiophene
CAS No:96-43-5
MF:C4H3ClS
MW:118.584618806839
MDL:MFCD00005421
CID:34857
PubChem ID:7299
Update Time:2024-10-25

2-Chlorothiophene Chemical and Physical Properties

Names and Identifiers

    • 2-Chlorothiophene
    • 2-Thienyl chloride
    • 2-chloro-thiophen
    • 2-chloro-thiophene
    • 2-Chlorothiphene
    • 2-thiophenyl chloride
    • ChloroThiophene
    • thien-2-yl chloride
    • THIENYL CHLORIDE
    • thiophene,2-chloro
    • Thiophene, 2-chloro-
    • 3EVV74IJN6
    • GSFNQBFZFXUTBN-UHFFFAOYSA-N
    • 2-Chloro thiophene
    • 5-chlorothiophene
    • NSC8747
    • Thiophene, chloro-
    • PubChem7376
    • WLN: T5SJ BG
    • KSC252O7L
    • BIDD:GT0850
    • STR06536
    • STL146684
    • BBL027523
    • 2-Chlorothiophene (ACI)
    • 2-Thiophene chloride
    • NSC 8747
    • 2-Chlorothiophene,96%
    • NS00040479
    • UNII-3EVV74IJN6
    • 2-Chlorothiophene, technical, >=95.0% (GC)
    • InChI=1/C4H3ClS/c5-4-2-1-3-6-4/h1-3
    • AC-4913
    • MFCD00005421
    • PS-9231
    • EINECS 202-505-3
    • J-509182
    • SCHEMBL29054
    • NSC-8747
    • F10317
    • 2-Chlorothiophene, 96%
    • 2-Chlorothiophene; 2-Thienyl chloride; NSC 8747
    • DB-057632
    • F0001-2296
    • 96-43-5
    • AKOS000120017
    • EN300-20059
    • ethyl (1R,2S)-2-phenylcyclopropanecarboxylate
    • C0807
    • DTXSID8059132
    • MDL: MFCD00005421
    • Inchi: 1S/C4H3ClS/c5-4-2-1-3-6-4/h1-3H
    • InChI Key: GSFNQBFZFXUTBN-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CS1
    • BRN: 104652

Computed Properties

  • Exact Mass: 117.96400
  • Monoisotopic Mass: 117.964
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 6
  • Rotatable Bond Count: 0
  • Complexity: 46.8
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 28.2
  • Surface Charge: 0
  • Tautomer Count: nothing

Experimental Properties

  • Color/Form: Colorless liquid.
  • Density: 1.286 g/mL at 25 °C(lit.)
  • Melting Point: -71.9 ºC
  • Boiling Point: 128°C
  • Flash Point: Fahrenheit: 73.4 ° f
    Celsius: 23 ° c
  • Refractive Index: n20/D 1.547(lit.)
  • Water Partition Coefficient: Insoluble
  • PSA: 28.24000
  • LogP: 2.40150
  • Solubility: Not determined
  • Vapor Pressure: 13.0±0.2 mmHg at 25°C

2-Chlorothiophene Security Information

  • Symbol: GHS02 GHS07
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H226,H315,H319,H335
  • Warning Statement: P261,P305+P351+P338
  • Hazardous Material transportation number:UN 1993 3/PG 3
  • WGK Germany:3
  • Hazard Category Code: 10-36/37/38
  • Safety Instruction: S16-S26-S36-S45-S38-S36/37/39-S28B
  • RTECS:XM8575000
  • Hazardous Material Identification: T
  • Safety Term:3
  • Packing Group:II
  • Risk Phrases:R10; R36/37/38
  • HazardClass:3
  • PackingGroup:III
  • TSCA:T
  • Storage Condition:2-8°C

2-Chlorothiophene Customs Data

  • HS CODE:29349990
  • Customs Data:

    China Customs Code:

    29349990

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2-Chlorothiophene Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Triethylamine ,  Hydrochloric acid Solvents: Water ;  rt → 0 °C
1.2 Reagents: Hydrogen peroxide Solvents: Water ;  8 - 10 h, -10 - 0 °C; 10 h, -10 - 0 °C
Reference
Synthesis method of 2-chlorothiophene
, China, , ,

Production Method 2

Reaction Conditions
1.1 Reagents: Chlorine Solvents: 1,2-Dichloroethane ;  4 h, 35 - 40 °C; 40 °C → 55 °C; 2 h, 50 - 55 °C
Reference
Method for preparing 2-chloro-5-thiophenecarboxylic acid
, China, , ,

Production Method 3

Reaction Conditions
1.1 Reagents: Chlorosuccinimide Catalysts: Perchloric acid Solvents: Carbon tetrachloride
Reference
Biphasic electrophilic halogenation of activated aromatics and heteroaromatics with N-halosuccinimides catalyzed by perchloric acid
Goldberg, Yuri; Alper, Howard, Journal of Organic Chemistry, 1993, 58(11), 3072-5

Production Method 4

Reaction Conditions
1.1 Reagents: Potassium carbonate ,  Cupric chloride ,  Oxygen ,  Silver oxide (Ag2O) Catalysts: 1,10-Phenanthroline Solvents: Dimethyl sulfoxide ;  18 - 36 h, 0.5 MPa, 140 °C
Reference
Dehydroxyalkylative halogenation of C(aryl)-C bonds of aryl alcohols
Liu, Mingyang; Zhang, Zhanrong; Liu, Huizhen; Wu, Tianbin; Han, Buxing, Chemical Communications (Cambridge, 2020, 56(52), 7120-7123

Production Method 5

Reaction Conditions
1.1 Reagents: Sulfuryl chloride
Reference
Synthesis of New Thieno[2,3-d]imidazoles
Kollmann, Hermann, 1981, , ,

Production Method 6

Reaction Conditions
1.1 Reagents: Sulfuryl chloride Solvents: Dichloromethane ;  0 °C; 2 h, 25 °C
Reference
Preparation of 5-chlorothiophene-2-carboxylic acid as rivaroxaban intermediate
, China, , ,

Production Method 7

Reaction Conditions
1.1 Reagents: Sulfuryl chloride
Reference
Substituted Thieno[3,2-b]pyrrolones
Loesel, Rainer, 1992, , ,

Production Method 8

Reaction Conditions
Reference
Catalytic reductive dehalogenation of thiophene derivatives
Sharf, V. Z.; Taits, S. Z.; Gurovets, A. S.; Vol'kenshtein, Yu. B.; Fabrichnyi, B. P.; et al, Khimiya Geterotsiklicheskikh Soedinenii, 1982, (2), 171-5

Production Method 9

Reaction Conditions
1.1 Reagents: N-Chloro-N-(phenylsulfonyl)benzenesulfonamide Solvents: Acetonitrile ;  40 min, 20 - 25 °C
1.2 Reagents: Water Solvents: Dichloromethane ;  10 - 15 min, 20 - 25 °C
Reference
Activator free, expeditious and eco-friendly chlorination of activated arenes by N-chloro-N-(phenylsulfonyl)benzene sulfonamide (NCBSI)
Misal, Balu; Palav, Amey; Ganwir, Prerna; Chaturbhuj, Ganesh, Tetrahedron Letters, 2021, 63,

Production Method 10

Reaction Conditions
Reference
Preparation of chlorothiophenes from bromothiophenes
Conde, S.; Corral, C.; Madronero, R.; Sanchez Alvarez-Insua, A., Synthesis, 1976, 6, 412-13

Production Method 11

Reaction Conditions
1.1 Reagents: Triethylamine, hydrochloride ,  Bis[(3-nitrophenyl)sulfonyl] peroxide Solvents: Acetonitrile
Reference
Halogenations of aromatic compounds with halide anions in the presence of nitrobenzenesulfonyl peroxides. A novel method for the formation of positive halogens
Yoshida, Masato; Mochizuki, Hideki; Kamigata, Nobumasa, Chemistry Letters, 1988, (12), 2017-20

Production Method 12

Reaction Conditions
1.1 Reagents: Thionyl chloride
Reference
Synthesis of 2-Alkoxythiophenes
Pusterer, Friederich, 1982, , ,

Production Method 13

Reaction Conditions
1.1 Reagents: Sulfuryl chloride
Reference
Ring Closures with Hydroxythiophenes
Holzer, Wolfgang, 1982, , ,

Production Method 14

Reaction Conditions
Reference
Formation of 2- and 3-chlorothiophene in the pyrolysis of bis (β-chlorovinyl) sulfide
Perevalova, V. I.; Bannikova, O. B.; Keiko, V. V.; Deryagina, V. V.; Deryagina, E. N.; et al, Khimiya Geterotsiklicheskikh Soedinenii, 1979, (2),

Production Method 15

Reaction Conditions
1.1 Reagents: Hydrogen sulfide
Reference
High-temperature organic synthesis. VII. Effect of the nature of substituents on the course of the reaction of hydrogen sulfide with chloro derivatives of aromatic and thiophene series
Shagun, L. G.; Deriglazova, E. S.; Kashik, T. V.; Deryagina, E. N.; Voronkov, M. G., Zhurnal Organicheskoi Khimii, 1978, 14(1), 187-92

Production Method 16

Reaction Conditions
1.1 Reagents: Tetramethylammonium perchlorate Solvents: Dimethylformamide
Reference
Electrochemical reduction of dihalothiophenes at silver cathodes in dimethylformamide: Evidence for a halogen dance
Walker, Brett A.; Martin, Erin T.; Mubarak, Mohammad S.; Peters, Dennis G., Journal of Electroanalytical Chemistry, 2018, 808, 335-339

Production Method 17

Reaction Conditions
1.1 Reagents: tert-Butyl hypochlorite Solvents: Carbon tetrachloride ;  2 h, -10 °C; 30 min, -10 °C
Reference
Synthetic method of 2-(thiophen-2-yl)acetic acid
, China, , ,

Production Method 18

Reaction Conditions
1.1 Reagents: Sodium chloride Catalysts: Iron chloride (FeCl3) Solvents: Acetonitrile ;  4 h, rt
Reference
Iron(III)-mediated photocatalytic selective substitution of aryl bromine by chlorine with high chloride utilization efficiency
Wang, Ying; Li, Lina; Ji, Hongwei; Ma, Wanhong; Chen, Chuncheng; et al, Chemical Communications (Cambridge, 2014, 50(18), 2344-2346

Production Method 19

Reaction Conditions
1.1 Reagents: Mercuric chloride Catalysts: Thiothionyl chloride
Reference
Preparation of 2-chlorofuran and 2-chlorothiophene from the respective furan and thiophene mercurials and disulfur dichloride
Khodeir, Mohammed N. M.; Skulski, Lech; Wroczynski, Piotr, Bulletin of the Polish Academy of Sciences, 1987, 34(11-12), 443-8

Production Method 20

Reaction Conditions
1.1 Reagents: Sulfuryl chloride
Reference
Characteristics of the chlorination of thienyl- and methylthienylchlorosilanes
Motsarev, G. V.; Savushkina, V. I.; Inshakova, V. T.; Tabenko, B. M.; Chernyshev, E. A., Zhurnal Obshchei Khimii, 1982, 52(12), 2767-72

2-Chlorothiophene Raw materials

2-Chlorothiophene Preparation Products

2-Chlorothiophene Suppliers

Suzhou Senfeida Chemical Co., Ltd
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(CAS:96-43-5)2-Chlorothiophene
Order Number:sfd2995
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:33
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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:96-43-5)2-氯噻吩
Order Number:LE2448553;LE184
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:38
Price ($):discuss personally
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Suzhou Senfeida Chemical Co., Ltd
(CAS:96-43-5)2-Chlorothiophene
sfd2995
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
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Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:96-43-5)2-氯噻吩
LE2448553;LE184
Purity:99%/99%
Quantity:25KG,200KG,1000KG/25KG,200KG,1000KG
Price ($):Inquiry/Inquiry
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